3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)
Description
This compound (CAS: 103213-51-0) is a modified adenosine analog characterized by an etheno-bridged imidazo[2,1-i]purine core linked to a β-D-ribofuranosyl moiety with a 2,3-O-phosphinico group. The monosodium salt enhances solubility, making it suitable for biochemical and pharmacological studies. Structurally, it belongs to the class of 1,N6-ethenoadenosine derivatives, which are known for their fluorescent properties and roles in nucleotide signaling pathways .
Properties
Molecular Formula |
C12H11N5NaO6P |
|---|---|
Molecular Weight |
375.21 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-imidazo[2,1-f]purin-3-yl-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C12H12N5O6P.Na/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;/h1-2,4-6,8-9,12,18H,3H2,(H,19,20);/q;+1/p-1/t6-,8-,9-,12-;/m1./s1 |
InChI Key |
GNXWHHAZRUADAY-OUTCZKRVSA-M |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt typically involves the alkylation of adenosine at the N1-position. This is followed by cyclization to form the cyclic monophosphate structure. The reaction conditions often include the use of chloroacetaldehyde as the alkylating agent, and the process is carried out under controlled temperature and pH conditions to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized chemical manufacturing facilities. The process involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yield and purity. The final product is usually obtained as a lyophilized crystalline powder, which is then purified and tested for quality assurance .
Chemical Reactions Analysis
Types of Reactions
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the etheno group back to its original form.
Substitution: The etheno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt is widely used in scientific research, particularly in the following areas:
Chemistry: It is used to study the properties and reactions of cyclic nucleotides.
Biology: This compound is used to investigate cellular signaling pathways, particularly those involving cyclic adenosine monophosphate.
Medicine: Research involving this compound helps in understanding the mechanisms of various diseases and the development of potential therapeutic agents.
Industry: It is used in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 1,N6-Ethenoadenosine 3’:5’-cyclic monophosphate sodium salt involves its role as a second messenger in cellular signaling pathways. It activates protein kinase A by binding to its regulatory subunits, leading to the release of active catalytic subunits. This activation triggers a cascade of phosphorylation events that regulate various cellular processes, including metabolism, gene expression, and cell proliferation .
Comparison with Similar Compounds
Structural Variations and Functional Groups
The compound is part of a broader family of etheno-modified purines. Key structural analogs include:
Key Observations :
- Phosphate Modifications: The monosodium salt (103213-51-0) has a single phosphinico group, whereas ε-dATP (81004-54-8) features a triphosphate chain, enhancing its role in energy-dependent processes .
- Sugar Modifications : The 2’-deoxy variant (81004-54-8) lacks a hydroxyl group at the 2’ position, increasing its stability in DNA replication compared to ribose-containing analogs .
- Functional Groups : The 5-thiol (CAS: N/A) and 8-azido (66895-05-4) derivatives introduce reactive groups for covalent binding or crosslinking, expanding their utility in mechanistic studies .
Physicochemical Properties
- Solubility: The monosodium salt (103213-51-0) has higher aqueous solubility than non-ionic analogs (e.g., M1Gx-A) due to its charged phosphate group .
- Stability: The 2,3-O-phosphinico group may confer resistance to phosphatase degradation compared to 5’-monophosphate derivatives (103213-41-8) .
- LogP : Experimental LogP for 103213-51-0 is 0.07 (), indicating moderate hydrophilicity, while azido-modified analogs (e.g., 66895-05-4) are more lipophilic due to the azido group .
Biological Activity
3H-Imidazo[2,1-i]purine, 3-(2,3-O-phosphinico-b-D-ribofuranosyl)-, monosodium salt (9ci) is a unique compound belonging to the class of imidazo-purines. Its structure includes a ribofuranosyl moiety that enhances its biological interactions and potential applications in biochemical research. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3H-Imidazo[2,1-i]purine is C12H14N5O6P with a molecular weight of 355.24 g/mol. The compound's phosphorylated derivative nature contributes significantly to its biological activity, particularly in the context of nucleotide metabolism and signaling pathways.
Biological Activities
3H-Imidazo[2,1-i]purine exhibits several notable biological activities:
Synthesis Methods
The synthesis of 3H-Imidazo[2,1-i]purine derivatives typically involves multi-step organic reactions that include:
- Formation of the Imidazo-Purine Core : Initial steps often involve the condensation of appropriate precursors to form the imidazo-purine structure.
- Phosphorylation : The introduction of phosphate groups is achieved through reactions with phosphoric acid derivatives, enhancing the solubility and biological activity.
- Purification : The final products are purified using chromatographic techniques to ensure high purity for biological testing.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Adenosine Receptor Binding Assays : In one study, various imidazo-purines were tested for their affinity towards rat brain A1 and A2A ARs. The most potent compounds exhibited Ki values in the nanomolar range, indicating strong receptor binding capabilities .
- Cytotoxicity Tests : Related compounds were evaluated against human tumor cell lines (e.g., LCLC-103H). Results demonstrated significant cytotoxic effects, suggesting potential applications in cancer treatment .
- Pharmacokinetics Studies : Research highlighted the importance of solubility and lipophilicity in determining the bioavailability of these compounds. Modifications to enhance water solubility were shown to improve pharmacokinetic profiles significantly .
Comparative Analysis
The following table summarizes key features of 3H-Imidazo[2,1-i]purine compared to other relevant compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 3H-Imidazo[2,1-i]purine | Imidazo-purine core with ribofuranosyl moiety | Phosphorylated derivative | Enzyme probe; potential antitumor agent |
| Cladribine | Purine derivative used in therapy | Significant anti-tumor properties | Anticancer agent |
| Adenosine | Natural nucleoside | Key role in energy transfer | Modulates physiological responses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
